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5-Butylnonan-3-one

Cat. No.: B13541051
M. Wt: 198.34 g/mol
InChI Key: PTRBKSBUWUSHPC-UHFFFAOYSA-N
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Description

Contextualization within Aliphatic Ketone Chemistry

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups. pcc.eu They are derivatives of aliphatic hydrocarbons where two hydrogen atoms on a secondary carbon are replaced by an oxygen atom. pcc.eu Ketones are classified as either simple (symmetrical) if the alkyl groups are identical, or mixed (unsymmetrical) if they are different. shaalaa.com

5-Butylnonan-3-one (B6278177) is an example of a mixed, or unsymmetrical, ketone. The carbonyl group is bonded to an ethyl group on one side and a 1-butylhexyl group on the other. Like other ketones, it is resistant to mild oxidizing agents but can be reduced to a secondary alcohol. ncert.nic.in The chemistry of aliphatic ketones is fundamental to organic synthesis, with their carbonyl group allowing for a wide range of nucleophilic addition reactions. ncert.nic.in

Significance of Branched Ketones in Organic Synthesis

Branched ketones are crucial intermediates and building blocks in organic synthesis. nih.gov The strategic placement of alkyl branches on a ketone framework is essential for constructing complex molecular architectures found in natural products and pharmaceuticals. However, the synthesis of specific isomers, particularly through the alkylation of ketones, presents a significant challenge in controlling regioselectivity. nih.gov

Historically, achieving alkylation at the more-hindered α-carbon of an unsymmetrical ketone has been difficult. nih.gov Modern synthetic methods have emerged to address this, utilizing advanced catalysis. For instance, nickel-catalyzed hydroacylation of alkenes provides a route to branched ketones. organic-chemistry.org Furthermore, researchers have developed methods for the direct, branched-selective α-alkylation of ketones using simple alkenes, driven by cooperative catalysis involving transition metals like iridium. nih.govresearchgate.net The development of these sophisticated strategies underscores the high value placed on compounds with structures analogous to this compound.

Historical Perspectives in Synthetic Approaches and Characterization Methodologies for Analogous Structures

Synthetic Approaches: Historically, the synthesis of ketones often involved the oxidation of secondary alcohols using strong oxidizing agents like potassium permanganate (B83412) or chromium compounds. wikipedia.org While effective, this method depends on the availability of the corresponding secondary alcohol. Other classical methods include Friedel-Crafts acylation for aryl ketones, hydration of alkynes, and ozonolysis of alkenes. wikipedia.org The synthesis of highly branched ketones or those with quaternary carbon centers has been a long-standing area of investigation. rsc.org These traditional methods often lack the fine control needed for regioselective synthesis, a problem addressed by more recent transition-metal-catalyzed reactions. nih.gov

Infrared (IR) Spectroscopy : A defining feature for ketones is a strong, sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the carbonyl carbon is highly deshielded and produces a characteristic signal in the 190-215 ppm range. libretexts.org In ¹H NMR, the protons on the α-carbons (adjacent to the carbonyl group) are also deshielded and typically resonate between 2.0 and 2.5 ppm. libretexts.org

Mass Spectrometry (MS) : Ketones generally show a moderately intense molecular ion peak (M+), allowing for the determination of molecular weight. libretexts.org Characteristic fragmentation patterns, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, provide further structural information. fiveable.melibretexts.org

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value/Region
IR Spectroscopy C=O Stretch ~1715 cm⁻¹
¹³C NMR Carbonyl Carbon (C3) 190 - 215 ppm
α-Carbons (C2, C4) 30 - 45 ppm
¹H NMR Protons on α-Carbons (C2, C4) 2.0 - 2.5 ppm

| Mass Spectrometry | Molecular Ion (M+) | m/z = 198 |

Scope of Current Academic Inquiry and Research Gaps for this compound

The most significant research gap concerning this compound is the lack of specific studies on its synthesis, reactivity, and potential applications. Its existence is noted in chemical databases, but it does not appear to be a focus of current published research.

However, the broader field of branched ketone synthesis is an active area of academic inquiry. Key research goals include:

Developing Catalytic Enantioselective Methods : A major challenge is the synthesis of chiral acyclic α-branched ketones. chinesechemsoc.org Researchers are exploring kinetic resolution and asymmetric additions to racemic ketones to access these valuable, optically active molecules. chinesechemsoc.orgacs.orgrsc.org

Improving Regioselectivity : There is a continued drive to develop general and efficient protocols for the regioselective alkylation of unsymmetrical ketones, particularly at the more sterically hindered α-position, which has been a persistent challenge. nih.gov

Green Chemistry Approaches : Efforts are being made to develop more environmentally friendly synthetic routes, such as using solvent-free conditions or biocatalysis, for the production of ketones and their derivatives. researchgate.neteurekaselect.com

The study of this compound could contribute to this field by serving as a model substrate for new synthetic methodologies aimed at producing complex, non-symmetric aliphatic ketones. Its synthesis and characterization would fill a small but existing gap in the chemical literature.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C13H26O
Acetone (B3395972) C3H6O
Benzophenone C13H10O
Acetophenone C8H8O
Potassium Permanganate KMnO4
Butanone C4H8O
Pentanone C5H10O
Propanone C3H6O
5-butylnonane C13H28

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B13541051 5-Butylnonan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

5-butylnonan-3-one

InChI

InChI=1S/C13H26O/c1-4-7-9-12(10-8-5-2)11-13(14)6-3/h12H,4-11H2,1-3H3

InChI Key

PTRBKSBUWUSHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)CC(=O)CC

Origin of Product

United States

Synthetic Methodologies for 5 Butylnonan 3 One

Classical Organic Synthesis Pathways

Traditional methods for synthesizing ketones, including 5-Butylnonan-3-one (B6278177), rely on well-established organic reactions. These pathways often involve multi-step procedures and stoichiometric reagents.

Oxidation Reactions of Precursor Secondary Alcohols

A common and direct method for the synthesis of ketones is the oxidation of corresponding secondary alcohols. For this compound, the precursor would be 5-butylnonan-3-ol. Various oxidizing agents can be employed for this transformation. The choice of reagent often depends on the desired yield, reaction conditions, and tolerance of other functional groups in the molecule.

Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). While effective, the toxicity of chromium has led to the development of alternative methods. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are milder and more environmentally benign options.

Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages
Jones ReagentAcetone, H₂SO₄, 0°C to rtStrong, inexpensiveHarsh conditions, chromium waste
PCCCH₂Cl₂, rtMilder than Jones reagentChromium waste, can be acidic
Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°CMild, high yieldsRequires low temperatures, odor
Dess-Martin PeriodinaneCH₂Cl₂, rtMild, neutral conditionsExpensive, potentially explosive

This table provides a summary of common oxidation reagents and their general characteristics for the synthesis of ketones from secondary alcohols.

Grignard Reagent Approaches to Ketone Formation

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. libretexts.org The synthesis of ketones using Grignard reagents can be achieved through their reaction with nitriles or acid chlorides. chemguide.co.ukorganicchemistrytutor.com

To synthesize this compound via a Grignard reaction with a nitrile, one could react butylmagnesium halide with pentanenitrile. The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed with aqueous acid to yield the ketone. masterorganicchemistry.com This method is advantageous as the intermediate imine salt is stable and does not react further with the Grignard reagent. chemistrysteps.com

Alternatively, the reaction of a Grignard reagent with an acid chloride can also produce a ketone. However, this reaction can be difficult to control as the initially formed ketone is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. To circumvent this, the reaction is often carried out at low temperatures with the slow addition of the Grignard reagent.

Grignard Precursors for this compound Reactant Intermediate Final Product
Butylmagnesium bromidePentanenitrileImine saltThis compound
Propylmagnesium bromide2-Butylpentanoyl chlorideKetoneThis compound

This interactive table outlines two potential Grignard-based synthetic routes to this compound.

Acylation Reactions Utilizing Aliphatic Components

Friedel-Crafts acylation is a classic method for forming ketones on aromatic rings, but analogous acylations can be performed with aliphatic components. sigmaaldrich.comopenstax.org The synthesis of this compound could be envisioned through the acylation of a suitable organometallic reagent. For instance, an organocadmium or organocuprate reagent derived from a butyl group could react with pentanoyl chloride. These less reactive organometallics are known to be effective for ketone synthesis from acid chlorides, minimizing the over-addition seen with more reactive Grignard reagents.

Ketone Synthesis via Nitrile Hydrolysis or Organometallic Reagents

As mentioned in the context of Grignard reagents, the reaction of organometallic reagents with nitriles is a reliable method for ketone synthesis. libretexts.orglibretexts.org Organolithium reagents can also be used in a similar fashion to Grignard reagents for this transformation. chemistrysteps.comjove.com The mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion which, upon aqueous workup, hydrolyzes to the ketone. libretexts.org

The general sequence for this synthesis is:

Formation of the Organometallic Reagent: R-X + 2Li -> R-Li + LiX (where R would be a butyl group)

Reaction with Nitrile: R-Li + R'-C≡N -> [R-C(R')=N]-Li+ (where R' would be a propyl group)

Hydrolysis: [R-C(R')=N]-Li+ + 2H₂O -> R-C(=O)-R' + NH₃ + LiOH

This approach offers a high degree of control and is applicable to a wide range of substrates.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. ccspublishing.org.cn

Transition Metal-Catalyzed Carbonylation and Coupling Reactions

Transition metal catalysis offers powerful tools for the construction of ketones. researchgate.netrsc.orgthieme-connect.com While direct catalytic synthesis of this compound may not be extensively documented, general methodologies can be applied.

One such approach is the palladium-catalyzed coupling of an organotin or organoboron compound with an acid chloride (Stille or Suzuki coupling). For example, tributyl(propyl)tin could be coupled with pentanoyl chloride in the presence of a palladium catalyst.

Another advanced strategy involves the carbonylation of organohalides. A reaction could be designed where a butyl halide and a propyl halide are coupled in the presence of carbon monoxide and a suitable transition metal catalyst, such as palladium or rhodium. These reactions often require high pressures of CO and specialized equipment.

Recent developments have focused on the C-H activation of unactivated hydrocarbons. sioc-journal.cn A hypothetical catalytic cycle for the synthesis of this compound could involve the rhodium-catalyzed coupling of nonane (B91170) with carbon monoxide and a suitable coupling partner, although achieving the desired regioselectivity for the C-H activation would be a significant challenge.

Catalytic Method Reactants Catalyst General Conditions
Suzuki CouplingPropylboronic acid + Pentanoyl chloridePd(PPh₃)₄, BaseAnhydrous solvent, inert atmosphere
Stille CouplingButyl(tributyl)tin + Pentanoyl chloridePd(PPh₃)₄Anhydrous solvent, inert atmosphere
Carbonylative CouplingButyl iodide + Propyl iodide + COPd complexHigh pressure, elevated temperature

This interactive table summarizes potential transition metal-catalyzed routes for the synthesis of this compound.

Organocatalytic Strategies for Carbonyl Group Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. For the synthesis of ketones like this compound, several organocatalytic strategies could be envisioned, primarily focusing on the formation of the carbon-carbon bonds adjacent to the carbonyl group or the direct oxidation of a precursor alcohol.

One plausible approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone (an enone). While this compound itself is a saturated ketone, its synthesis could be designed via the reduction of a corresponding unsaturated precursor. Organocatalysts, such as chiral secondary amines (e.g., derivatives of proline), can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack through the formation of a transient iminium ion. unige.ch For instance, the reaction of an appropriate enone with a butyl nucleophile could be mediated by an organocatalyst to form the desired carbon skeleton.

Another relevant organocatalytic method is the C-H bond arylation of aldehydes, which can lead to the formation of ketones. nih.gov Although this method typically produces aryl ketones, the underlying principles of activating a C-H bond for functionalization are pertinent. N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can promote the union of aldehydes with electrophiles. nih.gov A hypothetical pathway to an aliphatic ketone like this compound could involve a related NHC-catalyzed coupling of precursor aldehydes and alkyl electrophiles, though this is a more complex and less direct strategy.

The asymmetric cyanosilylation of ketones, catalyzed by organic acids, represents another facet of organocatalysis. thieme.de While this reaction functionalizes an existing ketone, it highlights the ability of organocatalysts to control stereochemistry at the carbonyl carbon, a concept that is central to many modern synthetic strategies.

A more direct organocatalytic route to ketones is the oxidation of secondary alcohols. While many oxidation protocols rely on metal-based reagents, organocatalytic systems have been developed. For example, 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) can be used in catalytic amounts with a suitable terminal oxidant to convert secondary alcohols to ketones under mild conditions. organic-chemistry.org The precursor alcohol for this compound would be 5-Butylnonan-3-ol.

Organocatalytic Strategy Precursors Catalyst Type Potential Application to this compound Synthesis
Conjugate Additionα,β-Unsaturated Ketone, Butyl nucleophileChiral Secondary Amines (e.g., Proline derivatives)Formation of the carbon skeleton followed by reduction. unige.ch
C-H Bond FunctionalizationAldehyde, Alkyl electrophileN-Heterocyclic Carbenes (NHCs)Hypothetical coupling to build the ketone structure. nih.gov
Oxidation of Secondary Alcohol5-Butylnonan-3-olTEMPODirect formation of the ketone from the corresponding alcohol. organic-chemistry.org

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high levels of selectivity and under mild, environmentally benign conditions. researchgate.net For a molecule like this compound, which is prochiral, biocatalysis offers a powerful method for the potential synthesis of enantiomerically pure derivatives, should a chiral center be introduced. The most relevant biocatalytic approach for ketones is the asymmetric reduction of the carbonyl group or the reverse oxidation of a chiral alcohol.

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. acs.org If a racemic mixture of a chiral derivative of this compound were available, a KRED could be used for a kinetic resolution, selectively reducing one enantiomer to the corresponding alcohol and leaving the other enantiomer of the ketone in high enantiomeric excess. acs.org This approach is a well-established industrial strategy for producing enantiopure chiral ketones. acs.org

Conversely, alcohol dehydrogenases (ADHs), a class of enzymes that includes many KREDs, can be used for the enantioselective oxidation of a racemic secondary alcohol. mdpi.com For instance, starting with a racemic mixture of a chiral derivative of 5-butylnonan-3-ol, a specific ADH could oxidize one enantiomer to the ketone, leaving the other alcohol enantiomer unreacted and thus enantiomerically enriched.

The direct asymmetric synthesis of chiral amines from ketones using transaminases is another powerful biocatalytic method. researchgate.netresearchgate.net While this produces an amine instead of a ketone, it demonstrates the potential of enzymes to create stereocenters from prochiral ketones.

Biocatalytic Strategy Enzyme Class Transformation Relevance to this compound Derivatives
Kinetic ResolutionKetoreductase (KRED)Asymmetric reduction of one ketone enantiomerProduction of enantiomerically enriched chiral ketone derivatives. acs.org
Enantioselective OxidationAlcohol Dehydrogenase (ADH)Asymmetric oxidation of one alcohol enantiomerProduction of enantiomerically enriched chiral ketone derivatives from a racemic alcohol precursor. mdpi.com
Asymmetric AminationTransaminaseConversion of a prochiral ketone to a chiral amineDemonstrates enzymatic potential for creating stereocenters at the carbonyl position. researchgate.netresearchgate.net

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of novel and sustainable methods that are not only efficient but also environmentally friendly. These approaches often focus on high atom economy, the use of non-toxic reagents and solvents, and energy efficiency.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The concepts of chemo-, regio-, and stereoselectivity are crucial for the efficient synthesis of complex molecules. While this compound itself is a relatively simple, achiral molecule, the principles of selective synthesis are paramount if one were to consider the synthesis of its more complex, chiral derivatives.

For instance, the synthesis of a specific diastereomer of a substituted this compound would require highly controlled synthetic steps. The stereoselective synthesis of β-amino ketones, for example, has been extensively reviewed and often involves Mannich-type reactions or conjugate additions where the stereochemical outcome is controlled by the catalyst or chiral auxiliaries. benthamscience.com

Palladium-catalyzed allylic C-H bond activation is a powerful method for the selective functionalization of molecules. diva-portal.org While this is typically applied to the synthesis of allylic compounds, the underlying principles of achieving high selectivity in C-H functionalization are at the forefront of modern synthetic innovation. The development of catalyst-controlled carbocyclization reactions of alkynyl ketones to form either 1-indanones or 1-naphthols demonstrates how the choice of catalyst can completely dictate the regioselectivity of a reaction. nih.gov

In the context of this compound, a chemo- and regioselective synthesis could involve the selective oxidation of a diol or the specific coupling of organometallic reagents with an acid chloride or ester. For example, the reaction of butyryl chloride with a suitable organocadmium or organocuprate reagent derived from pentyl bromide could, in principle, yield this compound. The chemoselectivity of these reagents is a key factor in preventing side reactions with the ketone product.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. pnas.org The synthesis of ketones can be made more sustainable by employing several green chemistry principles.

One key area is the use of greener oxidants. Traditional oxidation reactions often use stoichiometric amounts of chromium or manganese reagents, which are toxic. Modern methods focus on catalytic oxidations using molecular oxygen (from air) or hydrogen peroxide as the ultimate oxidant, with water being the only byproduct. organic-chemistry.orgchemistryviews.org For example, a visible-light-induced aerobic C-H oxidation has been developed for the synthesis of aromatic ketones using a cerium chloride photocatalyst in water. chemistryviews.org A similar photocatalytic oxidative radical addition of thioic acids to alkenes also utilizes oxygen as a green oxidant. acs.org The development of a metal-free, visible-light-induced aerobic oxidative radical addition of aryl hydrazines to alkenes to produce ketones is another significant advancement in green ketone synthesis. rsc.org

The choice of solvent is another critical aspect of green chemistry. Many classical organic reactions are performed in volatile and often toxic organic solvents. Performing reactions in water or using solvent-free conditions significantly improves the environmental profile of a synthesis. pnas.org The development of oxidizing task-specific ionic liquids that can act as both solvent and catalyst is an innovative approach to green oxidation of alcohols to ketones. organic-chemistry.org

Green Chemistry Principle Application in Ketone Synthesis Example
Use of Green OxidantsReplacing stoichiometric heavy metal oxidants with catalytic systems using O2 or H2O2.Visible-light-induced aerobic C-H oxidation. chemistryviews.org
Benign SolventsReplacing volatile organic compounds with water or solvent-free conditions.Synthesis of aromatic ketones in water. chemistryviews.org
Energy EfficiencyUsing photocatalysis or mild reaction conditions to reduce energy consumption.Visible-light mediated metal-free oxidation of alcohols. organic-chemistry.org
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.C-H activation and addition reactions. pnas.orgchemistryviews.org

Chemical Reactivity and Mechanistic Studies of 5 Butylnonan 3 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) in 5-butylnonan-3-one (B6278177) is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and electronic factors. libretexts.org

Hydration and Hemiketal/Ketal Formation Pathways

In the presence of water, this compound can undergo a reversible hydration reaction to form the corresponding gem-diol, 5-butylnonane-3,3-diol. This reaction is typically slow and the equilibrium usually favors the ketone. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, followed by deprotonation of the resulting oxonium ion.

When treated with an alcohol in the presence of an acid catalyst, this compound is expected to form a hemiketal. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. The hemiketal can then react with a second molecule of the alcohol to form a ketal (or acetal) and a molecule of water. The formation of the ketal is a reversible process, and the equilibrium can be driven towards the product by removing water.

Table 1: Predicted Products of Hydration and Ketal Formation

ReactantReagent(s)Predicted Product
This compoundH₂O5-Butylnonane-3,3-diol
This compoundROH, H⁺ (catalyst)3-Alkoxy-5-butylnonan-3-ol (Hemiketal)
This compound2 eq. ROH, H⁺ (catalyst)3,3-Dialkoxy-5-butylnonane (Ketal)

Addition of Amines and Imines/Enamines Formation Mechanisms

The reaction of this compound with primary amines is expected to yield an imine (a compound containing a carbon-nitrogen double bond), while reaction with a secondary amine should produce an enamine. The mechanism for imine formation involves the nucleophilic addition of the primary amine to the carbonyl carbon to form a carbinolamine intermediate. This is followed by proton transfer and subsequent elimination of water to form the imine.

Enamine formation with a secondary amine also proceeds through a carbinolamine intermediate. However, since the nitrogen in the intermediate lacks a proton to be eliminated, the dehydration step involves the removal of a proton from an adjacent carbon (an α-carbon), leading to the formation of a carbon-carbon double bond adjacent to the nitrogen atom.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

This compound is expected to undergo olefination reactions to convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphorus ylide (a Wittig reagent), would react with this compound to form an alkene and triphenylphosphine (B44618) oxide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using a phosphonate (B1237965) carbanion, is also applicable. The HWE reaction often provides better yields and stereochemical control, typically favoring the formation of the (E)-alkene. The byproducts of the HWE reaction are water-soluble phosphate (B84403) esters, which simplifies product purification.

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) in this compound are weakly acidic. libretexts.org Deprotonation of an α-carbon by a suitable base generates an enolate ion, which is a powerful carbon nucleophile. mnstate.edu The enolate is resonance-stabilized, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org this compound is an unsymmetrical ketone, having two different α-carbons (C-2 and C-4), and can therefore form two different enolates.

Aldol (B89426) Condensation Mechanisms and Stereochemical Control

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the ketone. This is the basis of the aldol addition reaction, which would yield a β-hydroxy ketone. libretexts.org Under more forcing conditions (e.g., heat), this initial adduct can undergo dehydration to form an α,β-unsaturated ketone, in what is known as the aldol condensation. libretexts.org

When this compound is reacted with a different aldehyde or ketone that cannot form an enolate (or forms one less readily), a crossed aldol reaction occurs. libretexts.org To achieve a good yield of a single product in a crossed aldol reaction, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely convert this compound into its enolate before the second carbonyl compound is added. mnstate.edu

Alkylation and Acylation Reactions of Enolates

The enolate derived from this compound can be alkylated by reacting it with an alkyl halide in an SN2 reaction. masterorganicchemistry.com This reaction forms a new carbon-carbon bond at the α-position. The use of a strong, bulky base like LDA is often preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions such as self-condensation. mnstate.edu As with aldol reactions, the alkylation of the unsymmetrical this compound can lead to a mixture of products resulting from alkylation at either the C-2 or C-4 position.

Similarly, the enolate can undergo acylation when treated with an acyl halide or an anhydride. This reaction introduces an acyl group at the α-position, resulting in the formation of a β-dicarbonyl compound.

Table 2: Predicted Products of Enolate Reactions

ReactantReagent(s)Predicted Product Type
This compound1. LDA; 2. R-X (Alkyl halide)α-Alkylated ketone
This compound1. LDA; 2. RCOCl (Acyl chloride)β-Diketone
2 eq. This compoundBase, Heatα,β-Unsaturated ketone (Aldol Condensation Product)

Halogenation at the Alpha-Carbon and Favorskii Rearrangements

The presence of enolizable α-hydrogens in this compound makes it a candidate for α-halogenation. This reaction, typically carried out in the presence of an acid or base and a halogen source (Cl₂, Br₂, or I₂), involves the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group with a halogen. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orgchemistry.coach The rate-determining step is the formation of the enol, which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org For an unsymmetrical ketone like this compound, the halogenation is regioselective, favoring substitution at the more substituted α-carbon (C4) due to the greater stability of the corresponding enol intermediate. youtube.com

In contrast, base-catalyzed α-halogenation proceeds via an enolate intermediate. youtube.com The regioselectivity in this case can be controlled by the choice of the base. A sterically hindered base, such as lithium diisopropylamide (LDA), will preferentially abstract a proton from the less sterically hindered α-carbon (C2), leading to the kinetic enolate and subsequent halogenation at that position. chemistry.coach Conversely, a non-hindered base at a higher temperature would favor the formation of the more thermodynamically stable enolate, resulting in halogenation at the C4 position. chemistry.coach

The α-halo ketone products derived from this compound can undergo a significant skeletal rearrangement known as the Favorskii rearrangement. This reaction occurs when an α-halo ketone with at least one α'-hydrogen is treated with a base, such as an alkoxide or hydroxide. nrochemistry.comadichemistry.com The reaction of an acyclic α-halo ketone typically yields a carboxylic acid derivative. nrochemistry.comyoutube.com

The mechanism of the Favorskii rearrangement is generally accepted to proceed through a cyclopropanone (B1606653) intermediate. adichemistry.com The base abstracts an α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring, typically in a manner that forms the more stable carbanion. adichemistry.com For 2-halo-5-butylnonan-3-one, this would lead to the formation of a derivative of 2-propyl-3-heptanoic acid. If halogenation occurs at the C4 position, the resulting α-halo ketone would not have an enolizable α'-hydrogen and would therefore undergo a quasi-Favorskii rearrangement, proceeding through a semibenzilic-like mechanism. adichemistry.commychemblog.com

Oxidation and Reduction Pathways

Selective Reduction of the Ketone to Secondary Alcohols

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 5-butylnonan-3-ol. A variety of reagents can accomplish this transformation. Catalytic hydrogenation or the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are common methods for the reduction of ketones. bohrium.com

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective method for reducing ketones using a secondary alcohol as the hydrogen source and a metal alkoxide catalyst, such as aluminum isopropoxide. mdpi.comresearchgate.net This reaction is particularly useful for its selectivity, as it typically does not reduce other functional groups like alkenes or esters. The mechanism involves the formation of a six-membered ring transition state where both the ketone and the alcohol are coordinated to the Lewis acidic metal center. mdpi.com Studies have shown that aliphatic ketones are readily reduced under these conditions. researchgate.netsemanticscholar.org

Another approach involves the use of titanocene (B72419) dichloride (Cp₂TiCl₂) in the presence of a reducing agent like zinc dust and water. psu.edu This method is notable for its mild conditions and the use of water as a proton source. However, its effectiveness with acyclic ketones can be variable. psu.edu For prochiral ketones, enantioselective reduction methods can be employed using chiral catalysts or reagents to produce enantioenriched secondary alcohols. bohrium.com

Table 1: Comparison of Reagents for the Reduction of Aliphatic Ketones

Reagent/Method Conditions Selectivity Notes
NaBH₄/LAH Mild, typically in alcoholic or ethereal solvents High for carbonyls Powerful reducing agents
Catalytic Hydrogenation H₂, metal catalyst (e.g., Pd, Pt, Ni) Reduces C=C bonds as well Can require high pressure
Meerwein-Ponndorf-Verley Al(O-i-Pr)₃, isopropanol High for carbonyls Reversible, equilibrium-driven

Oxidative Cleavage Reactions of the Carbonyl System

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid, the carbon-carbon bonds adjacent to the carbonyl group of this compound can be cleaved. This destructive oxidation results in the formation of two carboxylic acids. libretexts.org

A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The mechanism involves the migration of one of the alkyl groups from the carbon to an oxygen atom. The migratory aptitude of the alkyl groups determines the product. In the case of this compound, the butyl group has a higher migratory aptitude than the ethyl group, so the expected major product would be butyl pentanoate.

Another method for oxidative cleavage is ozonolysis. While more commonly used for alkenes and alkynes, ozone can cleave the C=C bond of an enol or enolate derived from the ketone. masterorganicchemistry.com

Pericyclic Reactions and Rearrangements Involving this compound

Cycloaddition Reactions (e.g., involving derived enones)

While this compound itself is not a typical substrate for pericyclic reactions, its derivatives, particularly α,β-unsaturated ketones (enones), can participate in such transformations. An enone can be synthesized from the corresponding α-bromo ketone by elimination of HBr using a sterically hindered base like pyridine. libretexts.orglibretexts.org

The resulting enone can undergo [2+2] cycloaddition reactions with alkenes, a process often initiated by photochemistry. wikipedia.org These reactions are typically stepwise, proceeding through a diradical intermediate. wikipedia.org The efficiency of intermolecular [2+2] cycloadditions with acyclic enones can be low due to competing cis-trans isomerization. nih.gov However, recent advances using visible light photocatalysis with catalysts like Ru(bipy)₃²⁺ have enabled efficient and selective [2+2] heterodimerizations of dissimilar acyclic enones. nih.govorganic-chemistry.orgresearchgate.net Acyclic enones can also participate in [3+2] cycloadditions with species like azomethine ylides, catalyzed by metal complexes. rsc.org

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements of ketones like this compound can be induced under various conditions. The Favorskii rearrangement, as previously discussed, is a prime example. Other rearrangements can occur under photochemical or acidic conditions. For instance, oximes derived from ketones can undergo the Beckmann rearrangement upon treatment with acid, which converts the oxime into an amide. masterorganicchemistry.com The mechanism involves the migration of an alkyl group anti to the hydroxyl group on the nitrogen.

Electrophile-induced rearrangements of related systems, such as propargylic esters, have been shown to proceed via intramolecular shifts. nih.gov While not directly applicable to this compound, these studies highlight the potential for complex intramolecular transformations. Mechanistic studies of rearrangements often employ kinetic analysis, isotopic labeling, and computational methods to elucidate the reaction pathways. researchgate.netdiva-portal.org For a molecule like this compound, such studies would focus on the relative migratory aptitudes of the butyl and ethyl groups and the stereochemical outcomes of the rearrangements.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-Butylnonan-3-ol
2-Halo-5-butylnonan-3-one
2-Propyl-3-heptanoic acid
Butyl pentanoate
Lithium diisopropylamide
Titanocene dichloride
Aluminum isopropoxide
Potassium permanganate
meta-Chloroperoxybenzoic acid

Advanced Spectroscopic and Structural Elucidation Studies of 5 Butylnonan 3 One

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 5-Butylnonan-3-one (B6278177), MS provides critical information regarding its molecular weight, elemental composition, and fragmentation patterns, which helps in confirming its structure and differentiating it from isomers.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to several decimal places. bioanalysis-zone.com Unlike unit mass resolution instruments that provide a nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can achieve mass accuracy below 5 parts per million (ppm). biocompare.com

For this compound, the molecular formula is C₁₃H₂₆O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Exact Mass of [C₁₃H₂₆O] :

(13 x 12.000000) + (26 x 1.007825) + (1 x 15.994915) = 198.198365 Da

An HRMS measurement would yield a mass value extremely close to this theoretical value. This high accuracy allows for the unambiguous determination of the elemental composition. spectroscopyonline.com For instance, another compound with the same nominal mass of 198, such as C₁₂H₂₂N₂O, would have a distinct exact mass of 198.173212 Da. The ability of HRMS to resolve these minute differences confirms the molecular formula of the analyte as C₁₃H₂₆O. bioanalysis-zone.comhilarispublisher.com

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₆O
Nominal Mass 198 Da
Theoretical Monoisotopic Mass (Exact Mass) 198.198365 Da

Elucidation of Fragmentation Pathways and Isomeric Differentiation

In electron ionization (EI) mass spectrometry, the high-energy electrons bombard the molecule, causing it to ionize and fragment. The fragmentation pattern is a unique fingerprint of the molecule's structure. For aliphatic ketones like this compound, the primary fragmentation mechanisms are α-cleavage and the McLafferty rearrangement. jove.comslideshare.net

α-Cleavage : This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. The positive charge is typically retained on the oxygen-containing fragment, forming a stable acylium ion. chemguide.co.uk For this compound, two α-cleavage pathways are possible:

Loss of a butyl radical (•C₄H₉) to form an acylium ion at m/z 141.

Loss of an ethyl radical (•C₂H₅) to form an acylium ion at m/z 169.

McLafferty Rearrangement : This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom. It involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. jove.com this compound has γ-hydrogens on both alkyl chains.

Rearrangement involving the butyl chain leads to the elimination of propene (C₃H₆) and formation of a fragment at m/z 156.

Rearrangement involving the hexyl part of the nonane (B91170) chain (attached at C4) leads to the elimination of pentene (C₅H₁₀) and formation of a fragment at m/z 128.

These fragmentation patterns can effectively differentiate this compound from its isomers. For example, an isomer like 2-Tridecanone would produce a characteristic McLafferty rearrangement peak at m/z 58 and a prominent α-cleavage peak for the [CH₃CO]⁺ acylium ion at m/z 43. jove.com These fragments would be absent or of very low intensity in the spectrum of this compound.

Table 2: Predicted Major Fragments for this compound in EI-MS

m/z Value Proposed Fragment Ion Fragmentation Pathway
198 [C₁₃H₂₆O]⁺• Molecular Ion (M⁺•)
169 [C₁₁H₂₁O]⁺ α-cleavage (Loss of •C₂H₅)
156 [C₉H₁₆O]⁺• McLafferty Rearrangement (Loss of C₃H₆)
141 [C₉H₁₇O]⁺ α-cleavage (Loss of •C₄H₉)

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS or MS²) provides an even deeper level of structural detail by establishing direct relationships between a precursor ion and its fragment ions. wikipedia.org The technique involves multiple stages of mass analysis, often separated by a fragmentation step. nationalmaglab.org

In a typical MS/MS experiment for this compound, the following steps would occur:

MS1 (Selection) : A mixture of ions is generated, and the molecular ion of this compound (m/z 198) is selectively isolated by the first mass analyzer. nationalmaglab.org

Fragmentation : The selected precursor ions (m/z 198) are passed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

MS2 (Analysis) : The resulting product ions are analyzed by a second mass analyzer.

This process generates a product ion spectrum that is specific to the m/z 198 precursor. This confirms that fragments like m/z 169, 156, 141, and 128 originate directly from the molecular ion of this compound. Furthermore, a specific fragment ion from the first fragmentation can be isolated and fragmented again (MS³), providing more intricate details about the molecule's connectivity. wikipedia.org This is particularly useful for distinguishing between isomers that might produce similar initial fragments but whose fragments would break down differently. lcms.cz

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in a crystal lattice. libretexts.org

Since this compound is a liquid at standard conditions, direct X-ray crystallography is not feasible. To perform this analysis, it must first be converted into a suitable single crystal. This is typically achieved by synthesizing a crystalline derivative or forming a co-crystal. A common strategy for ketones is to form a 2,4-dinitrophenylhydrazone derivative, which is often a stable, highly crystalline solid.

The analytical process would involve:

Synthesis and Crystallization : this compound would be reacted with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone derivative. Slow crystallization from a suitable solvent would be performed to obtain high-quality single crystals. researchgate.net

Data Collection : A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded. mdpi.com

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell. This map is then interpreted to build a three-dimensional model of the molecule. nih.gov

A successful X-ray crystal structure analysis of a this compound derivative would provide unequivocal proof of its constitution and the connectivity of the atoms. It would reveal the precise solid-state conformation of the butyl and hexyl chains, including their bond lengths and the angles around the central carbonyl carbon, offering the most complete structural picture possible.

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₃H₂₆O
2-Tridecanone C₁₃H₂₆O
Propene C₃H₆
Pentene C₅H₁₀
2,4-Dinitrophenylhydrazine C₆H₆N₄O₄
Argon Ar

Theoretical and Computational Investigations of 5 Butylnonan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. nih.gov These calculations solve the electronic Schrödinger equation for a fixed nuclear configuration. ru.nl

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a good level of accuracy. nih.govunitn.it

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the 5-Butylnonan-3-one (B6278177) molecule. This includes identifying the energies and shapes of molecular orbitals, which are crucial for understanding its reactivity and spectroscopic properties. nih.gov Functionals like B3LYP are often used due to their balance of accuracy and computational cost. nih.gov

Geometry Optimization: A key application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. gmu.eduresearchgate.net This process iteratively adjusts the atomic coordinates to minimize the total energy of the system. gmu.edu The optimized geometry provides important data on bond lengths, bond angles, and dihedral angles. bu.edu

Energetics: DFT can be used to calculate various energetic properties. By comparing the energies of different conformations, one can determine their relative stabilities. researchgate.net Furthermore, thermodynamic quantities such as enthalpies of formation can be computed. wikipedia.org

A hypothetical data table for the optimized geometry of this compound using DFT might look like this:

ParameterValue
C=O bond length1.21 Å
C-C-C bond angle (at carbonyl)118°
Total Energy-X Hartrees
Note: This table is illustrative and not based on actual calculation results for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. ru.nl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. nih.gov

For a molecule like this compound, ab initio calculations could be employed to:

Refine Energetic Data: Obtain more precise values for conformational energies and reaction barriers.

Calculate Spectroscopic Properties: Predict properties such as NMR chemical shifts and vibrational frequencies with high accuracy. bu.edu

Investigate Excited States: Study the electronic transitions that govern the molecule's interaction with light.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. iitm.ac.in By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes. longdom.org

The flexible alkyl chains of this compound allow it to adopt a multitude of conformations. MD simulations are an excellent tool to explore this conformational landscape. ethz.ch By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be observed. unicamp.br

From the simulation trajectory, a free energy surface can be constructed. This surface maps the free energy of the system as a function of specific conformational coordinates (e.g., dihedral angles). The minima on this surface correspond to the most stable conformations, while the pathways between them reveal the energy barriers for conformational changes. rsc.org

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these solvent effects by including a large number of solvent molecules in the simulation box. mdpi.com This allows for the study of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carbonyl oxygen of this compound and protic solvent molecules.

Hydrophobic Interactions: The behavior of the nonpolar alkyl chains in aqueous and non-aqueous environments.

These simulations can provide a detailed picture of how the solvent environment affects the conformational preferences and reactivity of the molecule. rsc.orgnih.gov

Reaction Mechanism Predictions and Simulation

Computational methods can be used to predict and simulate chemical reactions involving this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies. ru.nl

For instance, one could investigate the mechanism of a nucleophilic addition to the carbonyl group. Quantum chemical calculations would be used to locate the structure of the transition state and determine the energy barrier for the reaction. rsc.org This information is crucial for understanding the kinetics and feasibility of the reaction.

Simulations can also be used to model reaction kinetics by tracking the concentrations of reactants, intermediates, and products over time, providing a comprehensive understanding of the reaction dynamics. youtube.com

A hypothetical data table for a reaction involving this compound could be:

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Nucleophilic Attack15.2-5.8
Proton Transfer3.1-12.4
Note: This table is illustrative and not based on actual calculation results for this compound.

Transition State Localization and Energy Barrier Calculations for Key Reactions

A fundamental aspect of understanding a molecule's reactivity is the characterization of the transition states (TS) of its potential reactions. The transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS is the activation energy barrier (ΔE‡). Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for locating these fleeting structures and calculating their energies. faccts.deresearchgate.net

For this compound, key reactions would include those involving the carbonyl group, such as nucleophilic addition and enolate formation. The localization of a transition state is a complex computational task that involves finding a first-order saddle point on the potential energy surface. scribd.com Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or nudged elastic band (NEB) methods are often employed for this purpose. faccts.deaps.org

Once a transition state geometry is optimized, frequency calculations are performed to confirm its identity (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate the zero-point vibrational energy (ZPVE) correction, leading to a more accurate energy barrier.

Hypothetical Research Findings:

A computational study using DFT at the B3LYP/6-31G(d) level of theory could be performed to investigate two key reactions of this compound: the base-catalyzed formation of its two possible enolates (at the C2 and C4 positions) and the acid-catalyzed keto-enol tautomerization. The calculated energy barriers would provide insight into the kinetic favorability of these processes.

Table 1: Hypothetical Calculated Activation Energy Barriers (ΔE‡) for Key Reactions of this compound
ReactionDescriptionCalculated ΔE‡ (kcal/mol)
Enolate Formation (C2)Deprotonation at the C2 position by a base (e.g., OH⁻)18.5
Enolate Formation (C4)Deprotonation at the C4 position by a base (e.g., OH⁻)20.1
Acid-Catalyzed EnolizationProtonation of the carbonyl oxygen followed by deprotonation at C225.3
Nucleophilic Addition (e.g., with CN⁻)Addition of a cyanide ion to the carbonyl carbon12.8

These hypothetical results suggest that under basic conditions, the kinetic enolate (at C2) would form faster than the thermodynamic enolate (at C4). Nucleophilic addition to the carbonyl is predicted to be the most kinetically favorable of the reactions studied.

Reaction Pathway Elucidation and Kinetic Studies

Beyond identifying single transition states, computational chemistry can map out entire reaction pathways, connecting reactants, intermediates, transition states, and products. nih.govmdpi.com This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state to the corresponding reactant and product. rsc.org

By calculating the Gibbs free energy (ΔG) of each stationary point along the pathway, a reaction profile diagram can be constructed. From the free energy barriers (ΔG‡), reaction rate constants (k) can be estimated using Transition State Theory (TST), as shown in the Eyring equation:

k = (κ kBT/h) * e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and κ is the transmission coefficient (often assumed to be 1).

Hypothetical Research Findings:

Consider the base-catalyzed intramolecular aldol (B89426) condensation of a related diketone, which is a multi-step process. A computational study could elucidate the pathway involving enolate formation, nucleophilic attack, and subsequent dehydration.

Table 2: Hypothetical Kinetic Data for a Multi-Step Reaction at 298.15 K
Reaction StepCalculated ΔG‡ (kcal/mol)Calculated Rate Constant (k) (s⁻¹)
Enolate Formation19.21.5 x 10⁻¹
Nucleophilic Attack (Ring Formation)15.83.2 x 10²
Dehydration (E1cB)22.57.8 x 10⁻⁴

Spectroscopic Property Predictions

Computational methods are invaluable for predicting various types of spectra, which can be used to confirm experimental results, assign spectral features, and understand the underlying molecular properties that give rise to them.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method for calculating chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. mdpi.comimist.ma

The process involves optimizing the molecule's geometry and then performing a GIAO calculation to determine the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory, to yield the chemical shifts. libretexts.org

Hypothetical Research Findings:

A GIAO/B3LYP/6-311+G(d,p) calculation for this compound would yield predicted chemical shifts for each unique carbon and proton environment.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C114.1H10.91 (t)
C217.5H21.58 (sextet)
C3 (C=O)211.5H42.42 (t)
C445.2H61.55 (quintet)
C536.8H7, H81.30 (m)
C626.3H90.90 (t)
C731.9H1' (Butyl)1.48 (m)
C822.6H2', H3' (Butyl)1.29 (m)
C914.0H4' (Butyl)0.89 (t)

Note: Multiplicities (t=triplet, etc.) are based on expected splitting patterns.

These predicted shifts align with general expectations for aliphatic ketones, with the carbonyl carbon being highly deshielded and the protons alpha to the carbonyl (H4) appearing around 2.4 ppm. pdx.eduucl.ac.uk

Prediction of Infrared and Raman Spectra for Experimental Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, their corresponding frequencies (in cm⁻¹), and their intensities in both IR and Raman spectra. faccts.defaccts.de

These calculations are typically performed on the optimized geometry of the molecule. The results provide a set of normal modes, and the IR intensity is related to the change in dipole moment during the vibration, while Raman activity is related to the change in polarizability. libretexts.org Theoretical spectra are often scaled by a small factor to better match experimental results due to the approximations inherent in the computational methods and the effects of anharmonicity. americanpharmaceuticalreview.com

Hypothetical Research Findings:

A frequency calculation for this compound would predict the key vibrational modes.

Table 4: Hypothetical Predicted Key Vibrational Frequencies for this compound
Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentExpected IR IntensityExpected Raman Intensity
2950-2850C-H (sp³) stretchingStrongStrong
1718C=O stretchingVery StrongWeak
1465CH₂ scissoringMediumMedium
1375CH₃ symmetric bendingMediumMedium
1105C-C-C skeletal vibrationsWeakWeak

The most prominent feature predicted is the very strong C=O stretching absorption in the IR spectrum around 1718 cm⁻¹, which is characteristic of aliphatic ketones. nih.gov This computational data is crucial for assigning peaks in an experimental spectrum.

Modeling of Electronic Absorption and Emission Properties

Modeling of electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) properties is highly relevant for molecules containing chromophores—typically conjugated π-systems or aromatic rings. khanacademy.orgyoutube.com These calculations are usually performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

This compound is a saturated aliphatic ketone. Its carbonyl group contains a π-bond, but it is not part of a conjugated system. Therefore, it is not expected to have strong absorptions in the typical UV-Vis range (200-800 nm). The primary electronic transitions would be a very weak n→π* transition at a longer wavelength (near the UV region) and a stronger π→π* transition at a much shorter wavelength (in the far UV). scribd.comresearchgate.net

Hypothetical Research Findings:

A TD-DFT calculation would confirm the absence of significant chromophores.

Table 5: Hypothetical Predicted Electronic Transitions for this compound
TransitionPredicted λ_max (nm)Oscillator Strength (f)Description
n→π~280~0.0002Weak, formally forbidden
π→π~185~0.03Stronger, but in the far UV

The extremely low oscillator strength (a measure of transition probability) for the n→π* transition confirms that this compound would be essentially transparent in the near-UV and visible regions. mdpi.com This analysis would become more relevant if the molecule were to undergo reactions, such as an aldol condensation, to form a conjugated enone, which would exhibit strong UV-Vis absorption.

Biological and Ecological Interactions of 5 Butylnonan 3 One: Mechanistic Aspects

Biochemical Transformations and Enzymatic Pathways

The metabolism of xenobiotic compounds like 5-butylnonan-3-one (B6278177) in biological systems is primarily aimed at increasing their water solubility to facilitate excretion. This is typically achieved through a series of enzymatic modifications.

Enzymatic Oxidation and Reduction Mechanisms Involving the Carbonyl Group

The carbonyl group is the most reactive site in this compound and is the likely initial point of enzymatic attack. Two primary types of reactions are anticipated: oxidation and reduction.

Enzymatic Oxidation: A common pathway for the oxidation of ketones is through the action of Baeyer-Villiger monooxygenases (BVMOs). rcsb.orgsjtu.edu.cnplos.org These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. rcsb.orgplos.org For an asymmetrical ketone like this compound, this could theoretically result in two different esters. The subsequent hydrolysis of the resulting ester by esterase enzymes would yield an alcohol and a carboxylic acid, both of which can be further metabolized. sjtu.edu.cn For instance, the sub-terminal oxidation pathway of alkanes involves the formation of a secondary alcohol, its oxidation to a ketone, and then a BVMO-catalyzed conversion to an ester, which is then hydrolyzed. sjtu.edu.cn

Enzymatic Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, 5-butylnonan-3-ol. This reaction is typically catalyzed by NAD(P)H-dependent enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netnih.govfrontiersin.org This reduction is a common detoxification pathway for aliphatic ketones. inchem.org The resulting alcohol can then be conjugated, for example with glucuronic acid, to increase its water solubility and facilitate its removal from the body. inchem.org

Reaction Type Enzyme Family Potential Product(s) from this compound
OxidationBaeyer-Villiger Monooxygenases (BVMOs)Ester (e.g., propyl hexanoate (B1226103) or butyl pentanoate)
ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)5-Butylnonan-3-ol

Bioconjugation Reactions of this compound with Biological Molecules

Bioconjugation is a critical phase II metabolic process where a xenobiotic or its metabolite is coupled with an endogenous molecule, significantly increasing its polarity. While direct conjugation of a saturated ketone like this compound is less common, its metabolites are prime candidates for such reactions.

The secondary alcohol formed from the reduction of this compound can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). inchem.org This is a major pathway for the elimination of many compounds containing hydroxyl groups.

Although direct conjugation of saturated ketones with glutathione (B108866) (GSH) is not a major pathway, it's a critical detoxification route for α,β-unsaturated ketones via a Michael addition reaction. researchgate.netwur.nl If this compound were to undergo dehydrogenation to form an unsaturated analogue, GSH conjugation would become a significant metabolic route. The resulting glutathione conjugates are typically further metabolized to mercapturic acids before excretion. inchem.org

Metabolite of this compound Conjugating Agent Enzyme Family Resulting Conjugate
5-Butylnonan-3-olGlucuronic AcidUDP-glucuronosyltransferases (UGTs)Glucuronide conjugate
Unsaturated derivative (hypothetical)Glutathione (GSH)Glutathione S-transferases (GSTs)Glutathione conjugate

Stereoselective Biocatalysis for Derivative Production

The enzymatic reduction of the prochiral ketone this compound to the chiral alcohol 5-butylnonan-3-ol can be highly stereoselective. This has significant implications for the production of specific enantiomers of the alcohol, which may have different biological activities or serve as valuable chiral building blocks in chemical synthesis. researchgate.netnih.govrsc.org

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are well-known for their ability to catalyze the stereoselective reduction of ketones. researchgate.netnih.gov By selecting an appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess. rsc.orggoogle.com This approach is widely used in the pharmaceutical and fine chemical industries for the synthesis of chiral alcohols. researchgate.net The stereospecificity of these enzymes is a key advantage over traditional chemical reductions, which often produce racemic mixtures.

Microbial Degradation Pathways and Environmental Fate Mechanisms

The environmental fate of this compound will be largely determined by its susceptibility to microbial degradation. As a long-chain aliphatic ketone, it is expected to be biodegradable under both aerobic and anaerobic conditions by various microorganisms. nih.govresearchgate.net

Aerobic and Anaerobic Biodegradation Mechanisms in Environmental Compartments

Aerobic Biodegradation: In aerobic environments such as topsoil and oxygenated waters, the degradation of this compound is likely to be initiated by monooxygenases. walshmedicalmedia.com A plausible pathway is the sub-terminal oxidation of a corresponding alkane (tridecane), where this compound would be an intermediate. sjtu.edu.cn In this scenario, microorganisms would first hydroxylate the alkane to a secondary alcohol, which is then oxidized to the ketone. The ketone is then converted to an ester by a Baeyer-Villiger monooxygenase, and the ester is hydrolyzed to an alcohol and a fatty acid, which are then channeled into central metabolic pathways like β-oxidation. sjtu.edu.cnresearchgate.net

Anaerobic Biodegradation: In anoxic environments like sediments and some groundwater, the degradation of ketones proceeds through different mechanisms. nih.gov For some ketones, carboxylation is a key initial step. karger.comoup.com This involves the addition of a carboxyl group, often from CO2, to the ketone molecule. karger.com For instance, the anaerobic degradation of acetone (B3395972) involves its carboxylation to acetoacetate. karger.com A similar mechanism could potentially be involved in the anaerobic degradation of this compound. Another possibility is the reduction of the ketone to the corresponding secondary alcohol, which could then be further metabolized. Studies have shown that long-chain ketones can be degraded by sulfate-reducing bacteria. nih.gov

Environmental Compartment Condition Likely Initial Enzymatic Attack
Soil, Surface WaterAerobicBaeyer-Villiger Monooxygenase (on ketone) or Alkane Monooxygenase (on parent alkane)
Sediments, Anoxic GroundwaterAnaerobicCarboxylase or Dehydrogenase/Reductase

Identification of Microbial Enzymes and Metabolic Intermediates in Degradation

Based on studies of similar compounds, a number of microbial enzymes and metabolic intermediates can be predicted to be involved in the degradation of this compound.

Microbial Enzymes:

Alkane monooxygenases: In aerobic degradation, these enzymes would be responsible for the initial hydroxylation of the parent alkane. walshmedicalmedia.com

Alcohol dehydrogenases: These would catalyze the oxidation of the secondary alcohol intermediate to this compound. sjtu.edu.cn

Baeyer-Villiger monooxygenases (BVMOs): These are key enzymes in the aerobic degradation of ketones, converting them to esters. rcsb.orgsjtu.edu.cnplos.org

Esterases: These enzymes would hydrolyze the ester produced by BVMOs into an alcohol and a carboxylic acid. sjtu.edu.cn

Carboxylases: In anaerobic degradation, these enzymes may be responsible for the initial activation of the ketone. karger.com

Metabolic Intermediates:

5-Butylnonan-3-ol: The reduction product of this compound.

Esters (e.g., propyl hexanoate or butyl pentanoate): The oxidation products from BVMO activity.

Fatty acids and alcohols: Products of ester hydrolysis, which would then enter central metabolism.

Carboxylated derivatives: Potential intermediates in anaerobic degradation.

The complete mineralization of this compound would ultimately lead to carbon dioxide and water under aerobic conditions, and methane (B114726) and carbon dioxide under anaerobic conditions.

Phototransformation and Hydrolysis Mechanisms in Aquatic and Soil Systems

The environmental fate of an organic compound like this compound is determined by processes that transform it, such as phototransformation (photolysis) and hydrolysis. p2infohouse.orgcdc.gov

Phototransformation: This process involves the degradation of a chemical due to the absorption of light, particularly solar UV radiation. mdpi.com For an aliphatic ketone, phototransformation in water or on soil surfaces can occur through several mechanisms:

Direct Photolysis: If the molecule itself can absorb light in the environmentally relevant spectrum (wavelengths >290 nm), it can be raised to an excited state. This excited molecule may then undergo reactions such as a Norrish Type I or Type II reaction, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group and the formation of smaller, more volatile or soluble degradation products. researchgate.net

Indirect Photolysis: This is often a more significant pathway in natural waters. It is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by sunlight interacting with other substances in the water like dissolved organic matter (DOM) or nitrate (B79036) ions. nih.govacs.org These highly reactive species can attack the aliphatic chains of the ketone, leading to its degradation. nih.gov The presence of mineral surfaces, like those in soil, can also influence photodegradation rates, sometimes preserving aliphatic compounds through adsorption. acs.org

Applications of 5 Butylnonan 3 One in Chemical Synthesis and Advanced Materials Science

Building Block in Complex Organic Synthesis

Organic building blocks are essential for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and other functional materials. hilarispublisher.comboronmolecular.com Ketones, in particular, are valuable precursors due to the reactivity of the carbonyl group. rsc.org

Precursor for the Synthesis of Natural Products or Analogs

Natural products often possess intricate molecular architectures and significant biological activity. researchgate.net The synthesis of these complex molecules frequently relies on the strategic use of versatile building blocks. While there is no direct evidence of 5-Butylnonan-3-one (B6278177) being used in the synthesis of natural products, its structure suggests potential pathways. For instance, its carbon skeleton could be elaborated through various C-C bond-forming reactions to construct the core of polyketide natural products or their analogs. The ketone functionality allows for stereoselective modifications, which is crucial in natural product synthesis where specific stereoisomers are often responsible for biological activity. nih.gov

Intermediate in the Preparation of Specialized Organic Compounds

The reactivity of the carbonyl group in this compound makes it a plausible intermediate in the synthesis of various specialized organic compounds. Reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations could be employed to transform this compound into a wide array of functionalized molecules. For example, it could serve as a precursor for the synthesis of long-chain aliphatic alcohols, esters, or substituted cyclic compounds, which may have applications as fragrances, surfactants, or liquid crystals.

Role in Polymer Chemistry

The incorporation of functional groups into polymers is a key strategy for tailoring their properties and creating advanced materials. osti.gov

Incorporation into Polymer Backbones or Side Chains

Theoretically, this compound could be modified to contain polymerizable groups, allowing for its incorporation into polymer backbones. For example, reduction of the ketone to an alcohol followed by esterification with acrylic acid would yield a monomer that could undergo radical polymerization. The resulting polymer would feature the butylnonane moiety in its side chains, potentially imparting increased hydrophobicity and altering the thermal and mechanical properties of the material.

Functionalization of Polymeric Materials

Post-polymerization modification is a powerful tool for introducing new functionalities onto existing polymers. osti.govnih.gov A polymer bearing reactive sites, such as pendant hydroxyl or amino groups, could be reacted with this compound through reductive amination or ketalization reactions. This would append the butylnonane group to the polymer, which could be useful for applications requiring modified surface properties, such as in coatings or membranes.

Contribution to Advanced Catalysis

While direct catalytic applications of this compound are not documented, its structure lends itself to potential roles in the development of new catalytic systems. For instance, it could serve as a ligand precursor for metal-based catalysts. Modification of the structure to include chelating groups, such as bipyridines or phosphines, could lead to novel ligands that influence the activity and selectivity of catalytic transformations. mdpi.com Furthermore, in the field of organocatalysis, derivatives of this compound could potentially be explored as chiral catalysts or catalyst precursors, although this remains a speculative area of research.

Based on a comprehensive search of available scientific and academic resources, there is currently no specific information available regarding the chemical compound "this compound" in the context of its applications in chemical synthesis and advanced materials science, as outlined in the requested article structure.

Specifically, no research findings, data, or scholarly publications were identified that discuss the use of this compound in the following areas:

Investigation of Catalytic Efficiency and Selectivity:Consequently, without any documented use in catalysis, there are no investigations into the catalytic efficiency or selectivity related to this compound.

It is possible that this compound has not been a subject of study in these particular fields of chemical research, or that such research has not been published in publicly accessible domains. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Analytical Methodologies for 5 Butylnonan 3 One in Complex Non Clinical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. The choice of chromatographic method and detector is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like 5-butylnonan-3-one (B6278177). The separation is achieved in a capillary column, and the retention time is a key parameter for identification. For a non-polar compound like this compound, a non-polar stationary phase is typically employed. The Kovats retention index (I) is a standardized measure of retention that is less dependent on instrumental variables than the absolute retention time. nist.gov For the structurally similar compound 5-butylnonane, a Kovats retention index of 1204 has been reported on a semi-standard non-polar column. nih.gov This suggests a predictable elution pattern for this compound on similar GC columns.

Flame Ionization Detection (FID): FID is a widely used detector for organic compounds. It exhibits a linear response over a wide concentration range and is sensitive to compounds containing carbon-hydrogen bonds. While sensitive, it is a non-selective detector, which can be a limitation in complex matrices without excellent chromatographic separation.

Electron Capture Detection (ECD): ECD is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. For the analysis of underivatized this compound, ECD would not be a suitable detector due to the lack of strongly electrophilic functional groups. However, if the ketone is derivatized with an electron-capturing group, such as a pentafluorobenzyl moiety, ECD can provide excellent sensitivity. researchgate.net

A hypothetical comparison of GC parameters for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical GC Parameters for this compound Analysis

Parameter GC-FID GC-ECD (with derivatization)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar stationary phase 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar stationary phase
Injector Temperature 250 °C 250 °C
Oven Program 60 °C (1 min), then 10 °C/min to 280 °C 60 °C (1 min), then 10 °C/min to 280 °C
Detector Temperature 300 °C 300 °C
Carrier Gas Helium Nitrogen or Argon/Methane (B114726)

| Expected Retention Time | Dependent on the specific column and conditions, but predictable based on its Kovats index. | Longer retention time than the underivatized compound due to the derivatizing group. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov Direct analysis of this compound by HPLC with common detectors like UV-Vis would be challenging due to its lack of a strong chromophore. However, derivatization with a UV-active or fluorescent tag can significantly enhance its detectability. nih.govnih.gov A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable, colored hydrazone derivative that can be readily detected by UV-Vis at around 360 nm. nist.govresearchgate.net

The separation of the DNPH derivative would typically be performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nist.govnih.gov

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of confidence in the identification of analytes.

GC-MS is a robust and widely used technique that combines the separation power of GC with the identification capabilities of mass spectrometry. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org For this compound, GC-MS analysis would provide both its retention time and a mass spectrum, which serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and McLafferty rearrangement. Based on the analysis of other long-chain aliphatic ketones, characteristic fragment ions would be expected. scirp.orgscirp.org

A table of predicted significant m/z values for this compound is provided below.

Table 2: Predicted Significant m/z Values in the Mass Spectrum of this compound

m/z Value Predicted Fragment
198 [M]+ (Molecular Ion)
155 [M - C3H7]+ (Loss of propyl radical)
141 [M - C4H9]+ (Loss of butyl radical)
113 [C7H13O]+ (α-cleavage)
85 [C5H9O]+ (α-cleavage)
72 McLafferty rearrangement product
57 [C4H9]+ (Butyl cation)

| 43 | [C3H7]+ (Propyl cation) |

For non-volatile derivatives of this compound, such as the DNPH derivative, LC-MS is the analytical technique of choice. chemeo.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ucl.ac.uk Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds. The DNPH derivative of this compound would be expected to ionize efficiently in negative ion mode.

For an unambiguous structural confirmation of an identified compound, the coupling of a chromatographic technique with Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. While less common than GC-MS due to sensitivity and technical challenges, GC-NMR allows for the acquisition of proton (¹H) and carbon-13 (¹³C) NMR spectra of compounds as they elute from the GC column.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons adjacent to the carbonyl group (α-protons) shifted downfield. The ¹³C NMR spectrum would exhibit a distinctive signal for the carbonyl carbon in the range of 200-215 ppm. nrfhh.comhmdb.ca This, combined with the other signals, would provide definitive structural information.

Advanced Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is the cornerstone of reliable quantitative analysis. The primary goals are to remove interfering components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. phenomenex.blog The choice of technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Both SPE and LLE are powerful techniques for extracting and purifying this compound from complex liquid samples. phenomenex.bloglabmanager.com

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound between two immiscible liquid phases. labmanager.comkjhil.com For a moderately nonpolar compound like this compound, LLE can be effective in separating it from polar matrix components. Optimization of LLE involves the careful selection of an organic solvent that provides a high partition coefficient for this compound, ensuring efficient extraction from the aqueous phase. kjhil.com However, LLE can be labor-intensive and may lead to the formation of emulsions, which can complicate phase separation. phenomenex.blogkjhil.com

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. labmanager.comkjhil.com In SPE, a liquid sample is passed through a solid sorbent material that retains the analyte based on specific chemical interactions. labmanager.com For this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric material, would be appropriate. These sorbents retain nonpolar compounds like this compound while allowing polar matrix components to pass through. waters.comwaters.com The optimization of an SPE method involves selecting the appropriate sorbent, conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a suitable organic solvent. waters.com SPE generally provides higher analyte recovery, better reproducibility, and reduces solvent consumption compared to LLE. labmanager.comwaters.com

Table 1: Comparison of Optimized SPE and LLE Parameters for this compound Extraction

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid mobile phase. labmanager.comPartitioning between two immiscible liquid phases. labmanager.com
Sorbent/Solvent Reversed-phase C18 or polymeric sorbent. waters.comwaters.comWater-immiscible organic solvent (e.g., hexane, ethyl acetate). waters.com
Optimization Sorbent selection, conditioning, wash, and elution solvents. waters.comSolvent selection, pH adjustment, phase ratio. kjhil.com
Advantages High selectivity, high recovery, automation compatible, reduced solvent use. labmanager.comCost-effective for simple matrices.
Disadvantages Higher consumable cost.Labor-intensive, emulsion formation, larger solvent volumes. phenomenex.blogkjhil.com

Headspace-Gas Chromatography (HS-GC) for Volatile Emission Analysis (without clinical interpretation)

For the analysis of volatile emissions of this compound from solid or liquid samples, Headspace-Gas Chromatography (HS-GC) is a highly suitable technique. rfppl.co.ininnovatechlabs.com HS-GC analysis involves placing a sample in a sealed vial and heating it to allow the volatile compounds to partition into the gas phase (headspace) above the sample. rfppl.co.in An aliquot of this headspace is then injected into a gas chromatograph for separation and detection, often by mass spectrometry (GC-MS). filab.fr

A key advantage of HS-GC is that it is a "clean" injection technique, as non-volatile matrix components are left behind in the sample vial, minimizing contamination of the GC system. labmanager.com This is particularly beneficial for complex matrices found in environmental or industrial settings. wm.eduthermofisher.com Optimization of HS-GC involves controlling the equilibration temperature and time to ensure consistent partitioning of this compound into the headspace. rfppl.co.in Static headspace analysis is a common approach where the sample is allowed to reach equilibrium before sampling. innovatechlabs.com For enhanced sensitivity, dynamic headspace analysis, also known as purge-and-trap, can be employed. In this technique, an inert gas is passed through the sample, and the volatilized compounds are collected on a sorbent trap before being thermally desorbed into the GC. innovatechlabs.com

Table 2: Optimized HS-GC Parameters for this compound Analysis

ParameterOptimized Value/Condition
Equilibration Temperature 80-120 °C (Matrix dependent)
Equilibration Time 15-30 minutes
Injection Volume 1 mL
GC Column DB-5ms or equivalent nonpolar column
Carrier Gas Helium
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, particularly when using mass spectrometry. nih.govchromatographyonline.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

Several strategies can be employed to mitigate matrix effects in the analysis of this compound:

Effective Sample Preparation: As discussed previously, thorough sample cleanup using techniques like SPE is the first line of defense against matrix effects. chromatographyonline.com By removing a significant portion of the interfering matrix components, the potential for ion suppression or enhancement is reduced. researchgate.net

Chromatographic Separation: Optimizing the gas or liquid chromatography method to separate this compound from co-eluting matrix components is crucial. nih.gov This can be achieved by adjusting the column chemistry, mobile phase gradient (in LC), or temperature program (in GC).

Use of Internal Standards: The use of an appropriate internal standard (IS) is a widely accepted method to compensate for matrix effects. nih.gov An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). Since the isotopically labeled standard has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the analyte signal. researchgate.net If an isotopically labeled standard is unavailable, a structural analog can be used, though it may not track the matrix effects as effectively.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. lcms.cz This approach helps to ensure that the calibration standards and the unknown samples experience similar matrix effects, leading to more accurate quantification.

Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample. By plotting the instrument response against the added concentration, the original concentration of the analyte in the sample can be determined. This method is effective at correcting for matrix effects but is more time-consuming than using an internal standard. chromatographyonline.com

Table 3: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Effective Sample Preparation Removal of interfering matrix components before analysis. chromatographyonline.comReduces the source of matrix effects.May not remove all interferences.
Chromatographic Separation Separation of the analyte from co-eluting matrix components. nih.govCan eliminate specific interferences.May require extensive method development.
Internal Standards A known amount of a similar compound is added to compensate for signal variations. nih.govHighly effective, especially with isotopically labeled standards. researchgate.netAvailability and cost of appropriate standards.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix. lcms.czCompensates for matrix effects in the calibration process.Requires a representative blank matrix, which may not always be available.
Standard Addition Known amounts of the analyte are added to the sample to create a calibration curve. chromatographyonline.comCorrects for matrix effects specific to each sample.Time-consuming and requires more sample volume.

Future Research Directions and Unresolved Challenges

Exploration of Asymmetric Synthetic Routes to Chiral Derivatives of 5-Butylnonan-3-one (B6278177)

The carbon atom at the 5-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The development of asymmetric synthetic methods to selectively produce one enantiomer over the other would be a significant advancement. Such research could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The biological activities of each enantiomer could then be investigated, as stereochemistry often plays a crucial role in a molecule's interaction with biological systems.

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

General methods for ketone synthesis, such as the oxidation of the corresponding secondary alcohol (5-butylnonan-3-ol) or the acylation of organometallic reagents, could theoretically produce this compound. However, research into novel catalytic systems could lead to more efficient, selective, and environmentally benign synthetic routes. This could include the development of catalysts for the direct α-alkylation of simpler ketones or the ketonization of specific carboxylic acids or esters. mdpi.compjoes.com

Deepening Mechanistic Understanding of Complex Reactions and Biological Interactions

Without any published data on the reactivity of this compound, its mechanistic pathways in chemical reactions are unknown. Future studies could investigate its behavior in fundamental organic reactions, such as enolate formation, aldol (B89426) condensations, and reductions. Furthermore, should any biological activity be discovered, elucidating the mechanisms of its interactions with biological targets, such as enzymes or receptors, would be a critical area of research. For long-chain aliphatic ketones in general, their interactions with biological systems can be influenced by their structural features. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

In the absence of experimental data, computational chemistry could provide initial insights into the properties of this compound. scirp.org Molecular modeling techniques, such as Density Functional Theory (DFT), could be used to predict its three-dimensional structure, spectroscopic signatures (e.g., NMR, IR spectra), and electronic properties. Such computational studies could also guide the design of future experiments and predict the potential for this molecule to be used in materials science, for example, as a building block for polymers or as a component in lubricant formulations. udel.edu

Comprehensive Investigation of Environmental Transformation Pathways and Fate in Diverse Ecosystems

The environmental impact of long-chain ketones is an area of growing interest. ontosight.ai Research is needed to understand how this compound would behave in the environment. This includes studying its persistence, potential for bioaccumulation, and degradation pathways in soil and aquatic ecosystems. Understanding its environmental fate is crucial for assessing its potential as a commercially viable chemical.

Elucidation of Specific Biochemical Roles and Metabolic Fates in Model Organisms

While some long-chain aliphatic ketones are known to have biological activity, such as acting as insect repellents or having roles in plant-microbe interactions, the specific biochemical functions of this compound are entirely unknown. researchgate.netresearchgate.net Future research could involve screening for various biological activities and, if any are found, using model organisms to study its metabolic pathways and identify any potential toxicological effects. The metabolism of aliphatic ketones can involve reduction to the corresponding alcohol, followed by conjugation and excretion. inchem.org

Exploration of New Applications in Emerging Chemical and Material Science Sectors

The discovery of novel applications for this compound is contingent on a thorough understanding of its fundamental properties. Based on the applications of other long-chain aliphatic ketones, potential areas of exploration could include its use as a specialty solvent, a fragrance component, an intermediate in the synthesis of pharmaceuticals or agrochemicals, or as a precursor for surfactants or lubricants. udel.edugoogle.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Butylnonan-3-one for reproducible yields?

  • Methodological Answer : Design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while maintaining strict controls. Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to monitor reaction progress and purity. For reproducibility, document stepwise procedures, including purification methods (e.g., distillation, recrystallization) and characterization data (e.g., 1H^1H-NMR chemical shifts, IR carbonyl peaks). Cross-reference with literature protocols to identify deviations .
  • Example Table :

Parameter TestedOptimal ValueYield (%)Purity (GC-MS)
Temperature (°C)807298.5
Catalyst (mol%)56897.8

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to confirm alkyl chain integration and ketone position), 13C^{13}C-NMR (to identify carbonyl carbon at ~210 ppm), and IR spectroscopy (for C=O stretching ~1700 cm1^{-1}). Validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-based chemical shift calculations) to resolve ambiguities .

Q. How should researchers handle discrepancies between theoretical and experimental physicochemical properties (e.g., boiling point, solubility)?

  • Methodological Answer : Conduct systematic error analysis by comparing experimental measurements (e.g., differential scanning calorimetry for melting points) with computational models (e.g., COSMO-RS for solubility). Adjust for environmental factors (e.g., humidity, pressure) and validate instrumentation calibration. Publish raw datasets to enable peer validation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer : Employ kinetic isotope effects (KIE) studies or in-situ Fourier-transform infrared spectroscopy (FTIR) to probe transition states. Use isotopic labeling (e.g., 13C^{13}C-labeled ketone) to track bond cleavage/formation. Pair with computational studies (e.g., transition state modeling via Gaussian software) to validate proposed mechanisms .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Perform dose-response alignment across models (e.g., human cell lines vs. rodent studies) and assess metabolic differences (e.g., cytochrome P450 activity). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variations. Report limitations in bioavailability and exposure pathways explicitly .

Q. What statistical methods are appropriate for analyzing variability in this compound’s thermodynamic stability under different storage conditions?

  • Methodological Answer : Apply ANOVA to compare degradation rates across temperature/humidity conditions. Use Arrhenius modeling to predict shelf-life. Include confidence intervals and sensitivity analyses to quantify uncertainty. Ensure datasets adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s environmental fate?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., biodegradation pathways) with high-performance liquid chromatography (HPLC) data from soil/water matrices. Validate predictions using microcosm studies and publish code/scripts for reproducibility. Address limitations in force field accuracy for long-chain alkanes .

Guidelines for Data Presentation and Reproducibility

  • Tables/Figures : Embed only critical data in the main text (e.g., kinetic plots, spectral overlays). Use appendices for raw datasets or extended analyses .

  • Validation Parameters :

    ParameterRequirementExample for this compound
    Purity (HPLC)≥95%98.2%
    Reproducibility≤5% RSD across triplicate runs3.8% RSD
    Spectral Match≥90% similarity to reference library94% (NIST database)
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific guidelines for supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.